(2-Methoxy-4-nitro-phenyl)hydrazine

Catalog No.
S15936964
CAS No.
M.F
C7H9N3O3
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxy-4-nitro-phenyl)hydrazine

Product Name

(2-Methoxy-4-nitro-phenyl)hydrazine

IUPAC Name

(2-methoxy-4-nitrophenyl)hydrazine

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C7H9N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4,9H,8H2,1H3

InChI Key

BYBYUDDRIJYSPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NN

(2-Methoxy-4-nitro-phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a substituted aromatic ring. The molecule consists of a methoxy group (–OCH₃) and a nitro group (–NO₂) on a phenyl ring, making it a member of the hydrazine family, which are known for their diverse chemical reactivity and biological activities. The systematic name reflects its structure, where the methoxy and nitro groups are positioned at the 2 and 4 positions, respectively, relative to the hydrazine moiety.

Typical of hydrazines, such as:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
  • Oxidation: This compound may undergo oxidation to form corresponding azo compounds or other nitrogen-containing derivatives.
  • Nucleophilic Substitution: The presence of the nitro group can enhance the electrophilicity of the aromatic ring, allowing for nucleophilic substitution reactions.

These reactions highlight its potential utility in synthetic organic chemistry.

Hydrazine derivatives, including (2-Methoxy-4-nitro-phenyl)hydrazine, have been studied for their biological activities. Some notable aspects include:

  • Antimicrobial Activity: Compounds with similar structures have shown potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Research indicates that nitrophenyl hydrazines may exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes and other inflammatory mediators .
  • Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy.

Several methods exist for synthesizing (2-Methoxy-4-nitro-phenyl)hydrazine:

  • From 4-Nitrophenylhydrazine:
    • React 4-nitrophenylhydrazine with anisaldehyde (2-methoxybenzaldehyde) under acidic conditions to yield (2-Methoxy-4-nitro-phenyl)hydrazine through a condensation reaction.
  • Direct Hydrazinolysis:
    • Starting from 2-methoxy-4-nitrochlorobenzene, treat with hydrazine hydrate in an appropriate solvent to facilitate the substitution reaction leading to the formation of (2-Methoxy-4-nitro-phenyl)hydrazine.

These methods emphasize the versatility in synthesizing this compound from readily available precursors.

(2-Methoxy-4-nitro-phenyl)hydrazine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it can serve as a lead compound for developing new drugs targeting inflammation or microbial infections.
  • Agricultural Chemicals: Its derivatives may be utilized as agrochemicals due to their potential herbicidal or fungicidal properties.
  • Chemical Research: It serves as an intermediate in organic synthesis for producing more complex molecules.

Interaction studies involving (2-Methoxy-4-nitro-phenyl)hydrazine focus on its binding affinity with biological targets. For instance:

  • Enzyme Inhibition: Studies have shown that similar compounds can inhibit cyclooxygenase enzymes, suggesting that (2-Methoxy-4-nitro-phenyl)hydrazine might interact with these targets similarly.
  • Molecular Docking Studies: Computational studies could provide insights into how this compound interacts at the molecular level with proteins involved in inflammatory pathways.

These interactions highlight its potential therapeutic roles and guide further research.

Several compounds share structural similarities with (2-Methoxy-4-nitro-phenyl)hydrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-NitrophenylhydrazineNitro group on phenyl ringCommonly used as an intermediate in organic synthesis.
3-Methoxy-4-nitrophenylhydrazineMethoxy group at position 3Potentially different biological activity due to methoxy positioning.
2-Amino-5-nitrophenolAmino and nitro groups on phenolExhibits different reactivity patterns compared to hydrazines.
1-(4-Nitrophenyl)-3-methylureaUrea functionality alongside nitrophenolKnown for its herbicidal properties.

These compounds illustrate the diversity within the class of nitrophenyl hydrazines and their derivatives, emphasizing unique reactivity and potential applications based on structural variations.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

183.06439116 g/mol

Monoisotopic Mass

183.06439116 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types